Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction and high yield. The specific steps are as follows:
Step 1: React 3-chlorophenol with a base such as sodium hydroxide to form the sodium salt of 3-chlorophenol.
Step 2: Add methyl 1H-pyrazole-3-carboxylate to the reaction mixture.
Step 3: Heat the mixture to a suitable temperature (e.g., 80-100°C) and stir for several hours.
Step 4: Isolate the product by filtration and purify it using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate
- Methyl 1-((3-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate
- Methyl 1-((3-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-((3-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMWLZBIFRLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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